molecular formula C29H27N3O4S B452192 2-[[({[2-(3-ISOBUTOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CARBOTHIOYL](METHYL)AMINO]BENZOIC ACID

2-[[({[2-(3-ISOBUTOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CARBOTHIOYL](METHYL)AMINO]BENZOIC ACID

Cat. No.: B452192
M. Wt: 513.6g/mol
InChI Key: JDHOLKVQVKCESW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[({[2-(3-Isobutoxyphenyl)-4-quinolinyl]carbonyl}amino)carbothioylamino]benzoic acid is a complex organic compound that features a quinoline core, a benzoic acid moiety, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({[2-(3-Isobutoxyphenyl)-4-quinolinyl]carbonyl}amino)carbothioylamino]benzoic acid typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Quinoline Core: Starting with an aniline derivative, the Skraup synthesis can be used to form the quinoline ring.

    Introduction of the Isobutoxyphenyl Group: This can be achieved through a Friedel-Crafts alkylation reaction.

    Coupling with Benzoic Acid: The quinoline derivative can be coupled with a benzoic acid derivative using a peptide coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Final Functionalization: Introduction of the carbothioyl and methylamino groups can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This can include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core.

    Reduction: Reduction reactions can target the carbonyl and carbothioyl groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohols and amines.

    Substitution: Various substituted quinoline and benzoic acid derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

    Material Science: Potential use in the development of organic semiconductors.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its complex structure.

    Fluorescent Probes: The quinoline core can be used in the design of fluorescent probes for biological imaging.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

    Antimicrobial Agents: Possible use as an antimicrobial agent due to its structural similarity to known bioactive compounds.

Industry

    Dye Synthesis: The compound can be used in the synthesis of dyes and pigments.

    Polymer Additives: Potential use as an additive in polymer manufacturing to enhance properties.

Mechanism of Action

The mechanism of action of 2-[({[2-(3-Isobutoxyphenyl)-4-quinolinyl]carbonyl}amino)carbothioylamino]benzoic acid depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity. The quinoline core can intercalate with DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Such as chloroquine and quinine, known for their antimalarial activity.

    Benzoic Acid Derivatives: Such as salicylic acid, known for its use in acne treatment.

Uniqueness

The unique combination of functional groups in 2-[({[2-(3-Isobutoxyphenyl)-4-quinolinyl]carbonyl}amino)carbothioylamino]benzoic acid provides it with distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C29H27N3O4S

Molecular Weight

513.6g/mol

IUPAC Name

2-[methyl-[[2-[3-(2-methylpropoxy)phenyl]quinoline-4-carbonyl]carbamothioyl]amino]benzoic acid

InChI

InChI=1S/C29H27N3O4S/c1-18(2)17-36-20-10-8-9-19(15-20)25-16-23(21-11-4-6-13-24(21)30-25)27(33)31-29(37)32(3)26-14-7-5-12-22(26)28(34)35/h4-16,18H,17H2,1-3H3,(H,34,35)(H,31,33,37)

InChI Key

JDHOLKVQVKCESW-UHFFFAOYSA-N

SMILES

CC(C)COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC(=S)N(C)C4=CC=CC=C4C(=O)O

Canonical SMILES

CC(C)COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC(=S)N(C)C4=CC=CC=C4C(=O)O

Origin of Product

United States

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